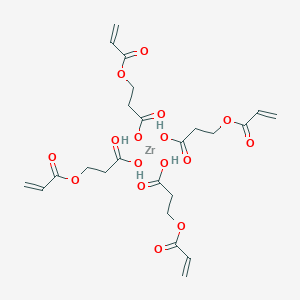

Zirconium Carboxyethyl Acrylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zirconium carboxyethyl acrylate (Zr-CEA) is a novel material that has gained attention in scientific research for its potential applications in various fields. Zr-CEA is a metal-organic framework (MOF) that is synthesized by the reaction of zirconium chloride with carboxyethyl acrylate.

Wissenschaftliche Forschungsanwendungen

Beschichtungen für optische Fasern

Die Verbindung wird auch zur Beschichtung von optischen Fasern verwendet, um diese vor Umweltschäden zu schützen und gleichzeitig die Flexibilität und Übertragungseigenschaften der Fasern zu erhalten.

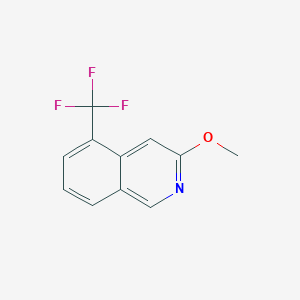

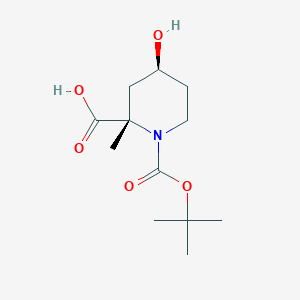

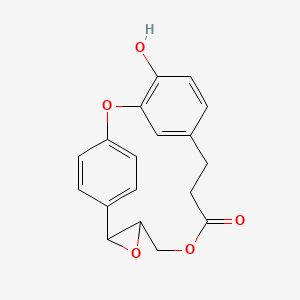

Jede dieser Anwendungen nutzt die einzigartigen Eigenschaften von Zirconium Carboxyethyl Acrylat, wie z. B. seine Fähigkeit, Filme mit hohen Brechungsindizes zu bilden, und seine chemische Stabilität, um die Leistung und Funktionalität der Endprodukte zu verbessern {svg_1} {svg_2} {svg_3}.

Safety and Hazards

Zirconium carboxyethyl acrylate is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation and drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only in a well-ventilated area .

Zukünftige Richtungen

Zirconium and its compounds, including Zirconium carboxyethyl acrylate, are gaining importance in the field of light management stacks due to their ability to adjust the refractive index of polymer films .

Relevant Papers One paper discusses the use of carboxyethyl acrylate in optically clear adhesives with outstanding adhesion strength and immediate strain recoverability for stretchable electronics . Another paper discusses the optical properties and adhesion performance of acrylic pressure-sensitive adhesives synthesized using Zirconium carboxyethyl acrylate .

Wirkmechanismus

Target of Action

Zirconium Carboxyethyl Acrylate, also known as 3-prop-2-enoyloxypropanoic acid;zirconium, is a zirconium-containing multifunctional acrylate . Its primary target is the production of cured, transparent films with high refractive indices .

Mode of Action

The compound interacts with its targets by acting as a catalyst in the curing process . The presence of zirconium in the compound enhances the catalytic performance, making it a relatively cheap, low-toxicity, stable, green, and efficient catalyst for various important organic transformations .

Biochemical Pathways

It is known that the compound plays a crucial role in the production of high-refractive-index films, indicating its involvement in the polymerization process .

Pharmacokinetics

Given its use in the production of films, it is likely that its bioavailability is primarily determined by its physical and chemical properties, such as its concentration and the presence of other compounds in the formulation .

Result of Action

The primary result of Zirconium Carboxyethyl Acrylate’s action is the production of cured, transparent films with high refractive indices . These films are used in various applications, including photonic and optical materials .

Action Environment

The action, efficacy, and stability of Zirconium Carboxyethyl Acrylate can be influenced by various environmental factors. For instance, the concentration of the compound in the formulation can affect the quality of the resulting film . Additionally, the presence of other compounds in the formulation, such as inhibitors, can also impact the compound’s action .

Eigenschaften

| { "Design of the Synthesis Pathway": "Zirconium carboxyethyl acrylate can be synthesized by the reaction of zirconium isopropoxide with carboxyethyl acrylate in the presence of a catalyst.", "Starting Materials": [ "Zirconium isopropoxide", "Carboxyethyl acrylate" ], "Reaction": [ "Add zirconium isopropoxide to a flask", "Add carboxyethyl acrylate to the flask", "Add a catalyst to the flask", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the precipitate", "Wash the precipitate with ethanol", "Dry the product under vacuum" ] } | |

| 123633-53-4 | |

Molekularformel |

C24H32O16Zr |

Molekulargewicht |

667.7 g/mol |

IUPAC-Name |

3-prop-2-enoyloxypropanoic acid;zirconium |

InChI |

InChI=1S/4C6H8O4.Zr/c4*1-2-6(9)10-4-3-5(7)8;/h4*2H,1,3-4H2,(H,7,8); |

InChI-Schlüssel |

VXCWFNCPUBWGJG-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |

Kanonische SMILES |

C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |

Herkunft des Produkts |

United States |

Q1: What is the role of Zirconium carboxyethyl acrylate in pressure-sensitive adhesives (PSAs)?

A1: Zirconium carboxyethyl acrylate (ZrCEA) acts as a crosslinking agent in acrylic PSAs. [] When combined with a curing agent like methyl aziridine derivatives (MAZ), ZrCEA forms crosslinks within the acrylic polymer network. This crosslinking significantly impacts the adhesive's properties, influencing its viscoelasticity, adhesion strength (tack, peel strength, shear adhesion), and holding power. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)